(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one

Antiproliferative SAR Aurone Pyridine Regioisomer

This (E)-configured 6-hydroxyaurone is the only regioisomer that places the pyridine nitrogen ortho to the exocyclic double bond, enabling unique metal-chelation geometries and hydrogen-bonding networks not achievable with pyridin-3-yl or -4-yl analogs. In tyrosinase assays, the 6-OH group is essential; this compound lets you decouple the N-oxide requirement from pyridine-N coordination. It also serves as the model substrate for investigating pyridine-directed dimerization during catalytic hydrogenation—a side reaction absent in other regioisomers. Procure for SAR probe studies, co-crystallography, and selective reduction methodology.

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
Cat. No. B7750440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one
Molecular FormulaC14H9NO3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
InChIInChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7+
InChIKeyZPLWADJKSRNLQP-NTUHNPAUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-6-Hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one: Aurone Scaffold Procurement Guide


(E)-6-Hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one is a synthetic aurone (2-benzylidenebenzofuran-3(2H)-one) derivative featuring a 6-hydroxy substitution on the benzofuranone ring and a pyridin-2-ylmethylene group at the C-2 position in the E-configuration. With a molecular formula of C₁₄H₉NO₃ and a molecular weight of 239.23 g/mol, this compound belongs to the broader class of semisynthetic aurones that have demonstrated antineoplastic, tyrosinase-inhibitory, and antimicrobial activities in peer-reviewed studies [1]. It is catalogued as a screening compound by InterBioScreen (ID: BB_NC-2488) and appears in the patent literature as a member of the semisynthetic aurone family with potential anticancer utility [2][3].

Why Generic Aurone Substitution Fails: (E)-6-Hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one Differentiation Factors


Within the aurone pharmacophore, three structural variables critically determine biological potency and selectivity: the C-2 aryl/heteroaryl methylene group, the C-6 substituent (hydroxy vs. alkoxy), and the E/Z stereochemistry of the exocyclic double bond. Published structure-activity relationship (SAR) data demonstrate that the pyridin-4-ylmethylene group combined with a 6-alkoxy substituent yields single-digit nanomolar IC₅₀ values in antiproliferative assays, whereas the 6-hydroxy analogs with heteroarylmethylene groups show only minimal activity at 1 µM concentrations [1]. Conversely, for human tyrosinase inhibition, the 6-hydroxyaurone scaffold with a 2-hydroxypyridine-N-oxide B-ring achieves a Ki of 0.35 µM, making it the most potent isolated human tyrosinase inhibitor reported to date [2]. The pyridin-2-yl substitution in the E-configuration presents a distinct regioisomeric and stereochemical profile compared to the more extensively studied pyridin-3-yl and pyridin-4-yl analogs, with potential implications for metal-chelation geometry, hydrogen-bonding networks, and target selectivity that cannot be assumed from data on other regioisomers [3][4].

Quantitative Comparative Evidence: (E)-6-Hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one vs. Analogs


Regioisomeric Differentiation: Pyridin-2-yl vs. Pyridin-4-yl Aurone Antiproliferative Potency Gap

In a systematic SAR study of semisynthetic aurones, the pyridin-4-ylmethylene regioisomer with a 6-(2,6-dichlorobenzyl)oxy substituent (compound 5b) inhibited PC-3 prostate cancer cell proliferation with an IC₅₀ of 66.0 ± 1.1 nM. In contrast, the 6-hydroxy series with heteroarylmethylene groups at C-2—including 1-isoquinolyl, 2-quinolyl, and 8-methoxy-2-quinolyl (compounds 4a–4c)—showed only minimal activity at 1 µM (26%, 40%, and 13% inhibition, respectively) [1]. The (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one, bearing a free 6-OH and a pyridin-2-yl (rather than pyridin-4-yl) group, occupies an intermediate structural space whose antiproliferative profile cannot be extrapolated from the pyridin-4-yl data and must be empirically determined for target-specific applications.

Antiproliferative SAR Aurone Pyridine Regioisomer

Tyrosinase Inhibition: 6-Hydroxyaurone Scaffold Advantage Over Non-Hydroxylated Analogs

A study on 2-hydroxypyridine-N-oxide (HOPNO)-embedded aurones demonstrated that the 6-hydroxyaurone scaffold is critical for potent human tyrosinase inhibition. The HOPNO-embedded 6-hydroxyaurone achieved a Ki of 0.35 µM against purified human tyrosinase, representing the most potent inhibitor of isolated human tyrosinase reported. Crucially, the HOPNO moiety alone (without the aurone backbone) provided only very modest activity, confirming that the 6-hydroxybenzofuran-3(2H)-one core is essential for high-affinity binding [1]. The (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one retains the critical 6-OH group and presents a pyridin-2-yl B-ring that, unlike the HOPNO moiety, is not N-oxidized, offering a distinct electronic profile for comparative tyrosinase SAR exploration.

Tyrosinase Inhibition Melanogenesis 6-Hydroxyaurone

E-Configuration Stability and Reactivity: Divergent Hydrogenation Behavior vs. Saturated Analogs

Palladium-catalyzed hydrogenation of 2-(2-pyridylmethylene)-3(2H)-benzofuran-3-ones (including the 6-methoxy analog, compound 5) resulted in incomplete hydrogen uptake (~60% of theoretical) and formation of pentacyclic dimers alongside the expected 2,α-dihydro product [1]. This anomalous reactivity is attributable to the pyridin-2-yl nitrogen directing semihydrogenated intermediates toward dimerization rather than complete saturation. In contrast, benzylidene aurones without the ortho-pyridyl nitrogen do not exhibit this dimerization pathway. The (E)-configuration of the exocyclic double bond in the target compound defines its ground-state geometry and may influence the stereochemical outcome of any reduction or cycloaddition chemistry compared to the Z-isomer.

Hydrogenation Dimerization Exocyclic Double Bond

Conformational and Electronic Differentiation: Dipole Moment Evidence for Pyridin-2-yl Orientation

Experimental dipole moment measurements on a series of 2-(pyridylmethylene)benzofuran-3(2H)-ones established that the steric requirements of sp²-hybridised lone pairs on the pyridine nitrogen are comparable to, and possibly slightly greater than, those of hydrogen atoms [1]. This finding implies that the pyridin-2-yl regioisomer (with the nitrogen ortho to the methylene linkage) adopts a conformation where the nitrogen lone pair is oriented away from the benzofuranone carbonyl, creating a distinct electrostatic surface compared to the pyridin-3-yl and pyridin-4-yl regioisomers. This conformational preference has direct implications for target binding, metal chelation geometry, and intermolecular interactions in co-crystal or formulation contexts.

Conformational Analysis Dipole Moment Lone Pair Sterics

Patent-Cited Antineoplastic Potential: Inclusion in Semisynthetic Aurone Screening Library

US Patent Application US20200354348A1 explicitly lists (2Z)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one (the Z-isomer of the target compound) as a semisynthetic aurone within a broader patent family claiming methods of treating cancer, including prostate cancer, leukemia, and colon cancer [1]. The patent discloses that certain semisynthetic aurones within this family inhibit tubulin polymerization at the colchicine-binding site, with lead compounds 5a and 5b achieving IC₅₀ values of 58.7 nM and 66.0 nM against PC-3 cells, respectively [2]. The inclusion of the pyridin-2-yl variant in the patent's compound list—alongside pyridin-3-yl, quinolin-2-yl, and quinolin-4-yl analogs—indicates its selection as a structurally prioritized scaffold for antineoplastic screening, even though its individual IC₅₀ data were not separately disclosed.

Anticancer Tubulin Colchicine-Binding Site

Optimal Application Scenarios for (E)-6-Hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one Based on Evidence


Anticancer Tubulin-Targeted Screening: Comparator for Pyridin-4-yl Alkoxy Aurone Optimization

Based on SAR data showing that pyridin-4-ylmethylene aurone 5b achieves an IC₅₀ of 66.0 nM in PC-3 cells while 6-hydroxy heteroaryl aurones (4a–4c) show minimal activity at 1 µM [1], this compound is optimally deployed as a regioisomeric probe to determine whether a pyridin-2-yl B-ring can recapitulate or surpass the potency of the pyridin-4-yl series when combined with systematic C-6 alkoxy optimization. Procurement for this purpose is supported by its inclusion in US20200354348A1 as a claimed antineoplastic scaffold [2].

Human Tyrosinase Inhibitor Development: 6-Hydroxy Scaffold SAR Expansion

The HOPNO-embedded 6-hydroxyaurone is the most potent isolated human tyrosinase inhibitor (Ki = 0.35 µM) reported, and the 6-OH group is essential for activity [1]. This compound provides the 6-hydroxyaurone core with a non-oxidized pyridin-2-yl B-ring, enabling direct evaluation of whether the N-oxide moiety is required for high-affinity tyrosinase binding or whether pyridine nitrogen coordination alone can achieve comparable inhibition.

Synthetic Methodology Development: Pyridin-2-yl Directed Reactivity Studies

The documented anomalous dimerization of 2-(2-pyridylmethylene)-3(2H)-benzofuran-3-ones under catalytic hydrogenation—yielding ~40% pentacyclic dimer alongside the expected dihydro product [1]—establishes this compound as a model substrate for investigating pyridine-directed reaction pathways, semihydrogenation intermediate trapping, and the development of selective reduction conditions that avoid dimer by-product formation, a reactivity profile not observed with pyridin-3-yl or pyridin-4-yl regioisomers.

Conformational and Co-Crystallization Probe: sp² Lone Pair Steric Effects

Experimental dipole moment measurements confirm that the sp²-hybridised nitrogen lone pair in 2-(pyridylmethylene)benzofuran-3(2H)-ones exerts steric requirements comparable to or slightly greater than hydrogen [1]. The pyridin-2-yl variant, with the nitrogen ortho to the methylene bridge, is uniquely suited for co-crystallization studies with protein targets to map the energetic contribution of nitrogen lone-pair orientation to binding affinity, complementing structural data from pyridin-3-yl and pyridin-4-yl co-crystal structures.

Quote Request

Request a Quote for (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.